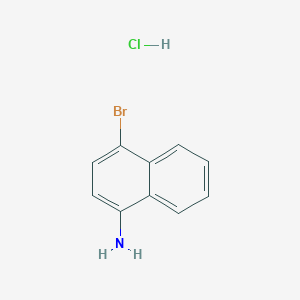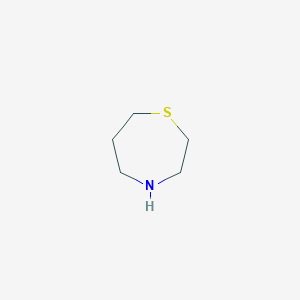
1,4-Tiazepano
Descripción general
Descripción
1,4-Thiazepane is a seven-membered heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their biological activity, including cytotoxic properties.
Medicine: Potential use in drug development due to their unique chemical properties and biological activity.
Industry: Applications in materials science for the development of new materials with specific properties.
Mecanismo De Acción
Target of Action
1,4-Thiazepane is a seven-membered heterocyclic compound . It is a part of the thiazepine class of compounds, which are known to interact with various targets. For instance, Diltiazem, a benzothiazepine (which contains a 1,4-thiazepane ring), is a calcium channel blocker . .
Mode of Action
This leads to vasodilation and decreased heart rate .
Biochemical Pathways
Thiazepines like diltiazem are known to affect the calcium ion transport pathway . By blocking calcium channels, they disrupt the normal flow of calcium ions, which play a crucial role in muscle contraction and nerve impulse transmission.
Result of Action
Thiazepines like diltiazem, which contain a 1,4-thiazepane ring, are known to cause vasodilation and a decrease in heart rate by blocking calcium channels .
Análisis Bioquímico
Biochemical Properties
1,4-Thiazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, 1,4-Thiazepane-containing compounds have been shown to exhibit cytotoxic properties, interacting with cellular proteins to induce apoptosis in cancer cells . These interactions often involve binding to specific sites on enzymes, leading to inhibition or activation of their catalytic activities.
Cellular Effects
1,4-Thiazepane has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1,4-Thiazepane-containing compounds have been observed to affect breast carcinoma and colon adenocarcinoma cell lines, leading to changes in cell viability and proliferation . These effects are mediated through alterations in signaling pathways that regulate cell growth and apoptosis.
Molecular Mechanism
The molecular mechanism of 1,4-Thiazepane involves its interaction with various biomolecules. It can bind to enzymes and proteins, leading to changes in their activity. For instance, 1,4-Thiazepane-containing compounds have been shown to inhibit specific enzymes involved in cancer cell metabolism, thereby reducing cell proliferation . Additionally, these compounds can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Thiazepane can change over time. The stability and degradation of 1,4-Thiazepane are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,4-Thiazepane-containing compounds can maintain their cytotoxic properties over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to these compounds can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1,4-Thiazepane vary with different dosages in animal models. At low doses, 1,4-Thiazepane-containing compounds may exhibit therapeutic effects, such as reducing tumor growth in cancer models. At high doses, these compounds can cause toxic or adverse effects, including damage to healthy tissues and organs . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
1,4-Thiazepane is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, 1,4-Thiazepane-containing compounds can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in cellular energy production . These interactions can alter the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 1,4-Thiazepane within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of 1,4-Thiazepane-containing compounds in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of 1,4-Thiazepane-based therapies.
Subcellular Localization
1,4-Thiazepane exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, 1,4-Thiazepane-containing compounds may localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis . These localization patterns are essential for understanding the precise mechanisms of action of 1,4-Thiazepane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Thiazepane can be synthesized through several methods. One common approach involves the gold-catalyzed 7-exo-dig cyclization of 1,3-aminothioethers. This process includes the formation of a carbon-sulfur bond and an intramolecular allyl sulfur-to-carbon migration . Another method involves the one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols to form 1,4-thiazepanones, which can be further reduced to 1,4-thiazepanes .
Industrial Production Methods
While specific industrial production methods for 1,4-thiazepane are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of gold catalysis and one-pot synthesis methods are particularly promising for industrial applications due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Thiazepane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and borane dimethylsulfide are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 1,4-Thiazepanes from 1,4-thiazepanones.
Substitution: Various substituted thiazepanes depending on the reagents used.
Comparación Con Compuestos Similares
1,4-Thiazepane can be compared with other seven-membered heterocycles such as:
1,4-Oxazepine: Contains an oxygen atom instead of sulfur.
1,4-Diazepine: Contains two nitrogen atoms in the ring.
1,4-Dithiazepine: Contains two sulfur atoms in the ring.
Uniqueness
1,4-Thiazepane is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
List of Similar Compounds
- 1,4-Oxazepine
- 1,4-Diazepine
- 1,4-Dithiazepine
Propiedades
IUPAC Name |
1,4-thiazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-2-6-3-5-7-4-1/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFUNFPIPRUQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586342 | |
| Record name | 1,4-Thiazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101184-85-4 | |
| Record name | 1,4-Thiazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are 1,4-thiazepanes, and why are they of interest to researchers?
A1: 1,4-Thiazepanes are seven-membered heterocyclic compounds containing one sulfur atom and one nitrogen atom in their ring structure. They are considered privileged scaffolds in medicinal chemistry due to their three-dimensional character, making them attractive building blocks for developing new pharmaceuticals [, , , ].
Q2: What are some of the biological activities reported for 1,4-thiazepane derivatives?
A2: 1,4-Thiazepane derivatives have shown diverse biological activities, including anticancer activity [, ]. Specifically, 1,4-thiazepane-based curcuminoids demonstrated promising antiproliferative properties in vitro, surpassing the activity of their parent curcumin compounds []. Additionally, research identified 1,4-acylthiazepanes as a novel class of ligands for BET (bromodomain and extraterminal domain) bromodomains, which play crucial roles in gene regulation and are implicated in various diseases [].
Q3: How do researchers synthesize 1,4-thiazepane derivatives?
A3: Several synthetic approaches have been developed to access diverse 1,4-thiazepane scaffolds. One efficient method utilizes a one-pot reaction between α,β-unsaturated esters and 1,2-amino thiols, yielding 1,4-thiazepanones, which can then be further modified to obtain the desired 1,4-thiazepanes []. Another approach involves a phosphine-triggered tandem annulation reaction between Morita-Baylis-Hillman carbonates and 1,4-diheteroatom dinucleophiles, providing access to saturated 1,4-heterocycles, including 1,4-thiazepanes []. Interestingly, a novel synthesis route was discovered where β,β-disubstituted acroleins, such as citral, react with cysteine to spontaneously form hexahydro-1,4-thiazepines [].
Q4: What analytical techniques are commonly used to characterize 1,4-thiazepane derivatives?
A4: Researchers employ a combination of spectroscopic and analytical techniques to characterize 1,4-thiazepanes. Nuclear magnetic resonance (NMR) spectroscopy, including protein-observed ¹⁹F NMR, is valuable for structural elucidation and studying ligand-protein interactions [, ]. X-ray diffraction studies provide detailed information about the three-dimensional structure and absolute configuration of these compounds []. Additionally, standard analytical techniques like mass spectrometry and elemental analysis are employed to confirm molecular weight and elemental composition.
Q5: How does the structure of a 1,4-thiazepane derivative influence its biological activity?
A5: The three-dimensional structure of 1,4-thiazepanes allows for diverse substitutions and modifications, influencing their interactions with biological targets. For instance, researchers investigating 1,4-thiazepane-based curcuminoids observed that modifications on the thiazepane ring impacted their antiproliferative activity and reactive oxygen species (ROS) production []. Similarly, different substituents on 1,4-acylthiazepanes can modulate their binding affinity and selectivity towards specific BET bromodomains [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




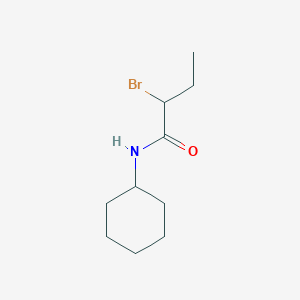
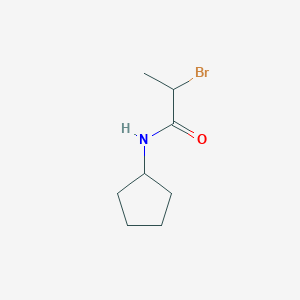

![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)
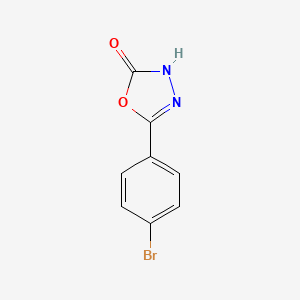
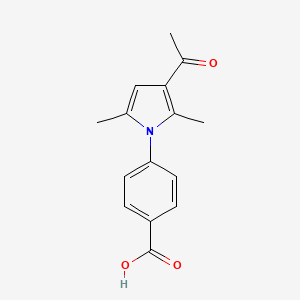
![2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B1286056.png)

